molecular formula C8H7FN2O2S B13632165 6-fluoro-1H-indole-3-sulfonamide

6-fluoro-1H-indole-3-sulfonamide

Cat. No.: B13632165
M. Wt: 214.22 g/mol
InChI Key: NLKRPMRNRANKJH-UHFFFAOYSA-N
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Description

6-fluoro-1H-indole-3-sulfonamide is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. The addition of a sulfonamide group to the indole ring enhances its biological activity, making it a compound of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H-indole-3-sulfonamide typically involves the reaction of 5-fluoro-1H-indole-3-carbohydrazide with various aryl-sulfonyl chlorides in the presence of pyridine

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H-indole-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

6-fluoro-1H-indole-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-fluoro-1H-indole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-1H-indole-3-carbohydrazide
  • Indole-3-acetic acid
  • Indole-3-butyric acid
  • Indole-3-propionic acid

Uniqueness

6-fluoro-1H-indole-3-sulfonamide is unique due to the presence of both a fluorine atom and a sulfonamide group. This combination enhances its biological activity and makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C8H7FN2O2S

Molecular Weight

214.22 g/mol

IUPAC Name

6-fluoro-1H-indole-3-sulfonamide

InChI

InChI=1S/C8H7FN2O2S/c9-5-1-2-6-7(3-5)11-4-8(6)14(10,12)13/h1-4,11H,(H2,10,12,13)

InChI Key

NLKRPMRNRANKJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2S(=O)(=O)N

Origin of Product

United States

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